molecular formula C6H3ClFNO2 B13533326 5-Chloro-4-fluoropicolinic acid

5-Chloro-4-fluoropicolinic acid

Cat. No.: B13533326
M. Wt: 175.54 g/mol
InChI Key: MWFZTXHBIJCHQP-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoropicolinic acid is an organic compound that belongs to the class of picolinic acids, which are derivatives of pyridine This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, specifically at the 5th and 4th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoropicolinic acid typically involves the halogenation of picolinic acid derivatives. One common method is the direct chlorination and fluorination of picolinic acid using appropriate halogenating agents under controlled conditions. For instance, the reaction can be carried out using chlorine gas and fluorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. The process often starts with the synthesis of intermediate compounds, followed by selective halogenation. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoropicolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

Scientific Research Applications

5-Chloro-4-fluoropicolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoropicolinic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with metal ions. This property is exploited in various catalytic processes and coordination chemistry. The compound’s ability to undergo substitution reactions also makes it a valuable intermediate in the synthesis of biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound with a carboxylic acid group attached to the pyridine ring.

    4-Fluoropicolinic Acid: A derivative with a fluorine atom at the 4th position.

    5-Chloropicolinic Acid: A derivative with a chlorine atom at the 5th position.

Uniqueness

5-Chloro-4-fluoropicolinic acid is unique due to the simultaneous presence of both chlorine and fluorine atoms, which imparts distinct chemical properties. This dual substitution enhances its reactivity and makes it a versatile compound for various applications in synthetic chemistry and industrial processes.

Properties

Molecular Formula

C6H3ClFNO2

Molecular Weight

175.54 g/mol

IUPAC Name

5-chloro-4-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C6H3ClFNO2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H,10,11)

InChI Key

MWFZTXHBIJCHQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)Cl)F

Origin of Product

United States

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